5-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a methoxyphenyl group, and a thieno[3,4-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This core can be synthesized through the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the furamide moiety, which can be accomplished through amide bond formation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule[6][6].
Scientific Research Applications
5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may be used in studies to investigate its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use, such as its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide include other thieno[3,4-c]pyrazole derivatives and compounds with similar functional groups, such as:
- 5-bromo-4-formyl-2-methoxyphenyl acetate
- 5-bromo-2-methoxy-4-methyl-3-nitropyridine
Uniqueness
The uniqueness of 5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-furamide lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a valuable compound for the development of new molecules with desired properties .
Properties
Molecular Formula |
C17H14BrN3O5S |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide |
InChI |
InChI=1S/C17H14BrN3O5S/c1-25-11-4-2-10(3-5-11)21-16(12-8-27(23,24)9-13(12)20-21)19-17(22)14-6-7-15(18)26-14/h2-7H,8-9H2,1H3,(H,19,22) |
InChI Key |
OMRYFBNSMPFWES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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